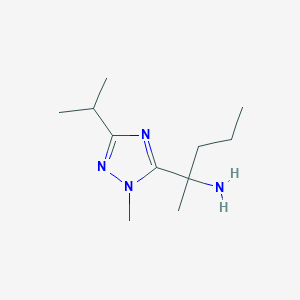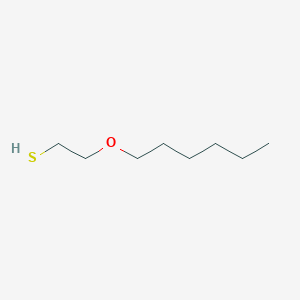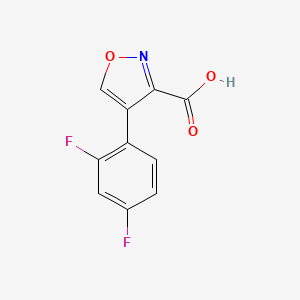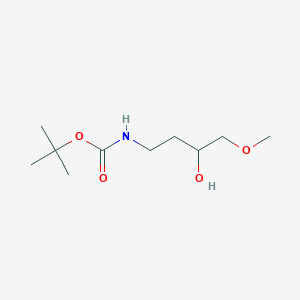![molecular formula C10H8N2O3 B13544678 1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)
1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropane-1-carboxylic acid , is a chemical compound that has garnered significant interest in medicinal chemistry. Its molecular formula is C10H8N2O2 , and its molecular weight is approximately 188.18 g/mol . This compound features a unique cyclopropane ring fused to a pyridine moiety, making it an intriguing target for research and applications.
準備方法
Synthetic Routes:: Several synthetic routes exist for the preparation of 1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid. One common approach involves the reaction of a suitable cyclopropane precursor (such as an alkyl ketene dimer) with 6-cyanopyridine under appropriate conditions . The choice of nucleophile is crucial due to the acylating nature of alkyl ketene dimers.
Industrial Production:: While industrial-scale production methods may vary, laboratories typically employ the synthetic routes mentioned above. Optimization for large-scale production involves considerations such as yield, cost-effectiveness, and safety.
化学反応の分析
1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various derivatives.
Reduction: Reduction reactions yield modified cyclopropane derivatives.
Substitution: Substituents can be introduced at the pyridine or cyclopropane ring positions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products formed from these reactions include cyclopropane derivatives with altered functional groups or side chains.
科学的研究の応用
1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design, targeting specific receptors or enzymes.
Chemical Biology: It serves as a building block for bioactive molecules.
Industry: Its derivatives may have applications in agrochemicals, pharmaceuticals, or materials science.
作用機序
The exact mechanism by which this compound exerts its effects depends on its specific derivatives. It may interact with cellular receptors, enzymes, or metabolic pathways. Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid stands out due to its unique cyclopropane-pyridine fusion. Similar compounds include cyclopropane carboxylic acids and pyridine derivatives, but none share precisely the same structure.
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
1-(6-cyanopyridin-3-yl)oxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-7-1-2-8(6-12-7)15-10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14) |
InChIキー |
DBAZXCGKPHULSY-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C(=O)O)OC2=CN=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)
![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)




![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)
![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)


